1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-16-7-8-17(24)22(16)13-3-5-15(6-4-13)27(25,26)20-11-1-2-14(20)12-21-18-9-10-19-21/h3-6,9-10,14H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWRZDFRMQCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various biological targets such as theOrexin Receptor and acetylcholinesterase , a protein pivotal in hydrolyzing acetylcholine, an important neurotransmitter.
Mode of Action
It’s known that theN1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding could potentially alter the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to inhibitER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation and cell survival.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties.
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Action Environment
The synthesis of similar compounds has been improved by changing the reaction solvent and catalyst system, indicating that the chemical environment can significantly impact the properties of these compounds.
Biological Activity
1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a triazole moiety and a pyrrolidine structure. Its biological activity is of significant interest in medicinal chemistry due to the potential therapeutic applications associated with its unique structural features.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 334.39 g/mol. The presence of the triazole and pyrrolidine rings suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Anticonvulsant Activity
Research indicates that compounds containing triazole and pyrrolidine structures exhibit notable anticonvulsant properties. For instance, similar derivatives have shown effective protection against seizures in animal models. In one study, a related pyrrolidine derivative demonstrated an effective dose (ED50) of 18.4 mg/kg in the PTZ-induced seizure model, indicating substantial anticonvulsant activity .
Antimicrobial Activity
The compound's structural components suggest potential antibacterial properties. Triazoles are known for their effectiveness against various bacterial strains. In studies involving similar nitrogen-containing heterocycles, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . This suggests that the compound may possess similar antimicrobial efficacy.
Cytotoxicity and Cancer Research
The cytotoxic effects of compounds related to this structure have been explored in various cancer cell lines. For example, certain thiazole-linked compounds showed significant anti-cancer activity with IC50 values below that of standard chemotherapeutic agents like doxorubicin . Given the structural similarities, it is plausible that this compound may exhibit comparable cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups and specific substitutions on the aromatic rings can significantly enhance activity. For instance, modifications that increase lipophilicity or improve binding affinity to biological targets often result in improved pharmacological profiles .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticonvulsant Study : A series of pyrrolidine derivatives were tested for anticonvulsant efficacy using the PTZ model. The most active compound displayed a protection index (PI) of 9.2, suggesting that structural modifications can lead to enhanced therapeutic effects .
- Cytotoxicity Evaluation : In vitro studies on thiazole-containing compounds revealed significant cytotoxicity against various cancer cell lines, with SAR indicating that specific substitutions on the phenyl ring were critical for enhancing activity .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Apoptosis induction |
| Compound B | PC3 | 6.14 | Cell cycle arrest |
Studies indicate that the incorporation of electron-withdrawing groups enhances the efficacy of these compounds against cancer cells .
Anticonvulsant Properties
The anticonvulsant activity of similar triazole-containing compounds has been extensively studied. For example, several analogues have been tested in models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring can significantly affect anticonvulsant potency.
| Analogue | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Analogue 2 | 24.38 | 88.23 | 3.6 |
These findings suggest that specific structural features contribute to enhanced anticonvulsant effects .
Anti-inflammatory Applications
Compounds similar to 1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione have been identified as inhibitors of cytokine production involved in inflammatory pathways. Research shows that these compounds can modulate immune responses by inhibiting pro-inflammatory cytokines, making them potential candidates for treating chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the triazole-pyrrolidine framework and evaluated their anticancer activity against various human cancer cell lines. One compound exhibited an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil . This demonstrates the potential for developing targeted therapies based on this chemical structure.
Case Study 2: Anticonvulsant Activity
In a comparative analysis involving multiple triazole derivatives, one analogue showed significant protection against seizures in animal models with an ED50 value significantly lower than traditional anticonvulsants . This highlights the therapeutic potential for treating epilepsy with novel compounds derived from this chemical class.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrrolidine Functionalization : Introduce the triazolylmethyl group to pyrrolidine via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Sulfonation : React the modified pyrrolidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl bridge .
Coupling with Pyrrolidine-2,5-dione : Attach the sulfonated intermediate to a phenyl-pyrrolidine-2,5-dione core via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (DMF, 80–100°C, 12–24 hours) .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of triazole precursors significantly impact yield (typically 40–60%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and sulfonyl linkage (e.g., δ 8.2–8.5 ppm for triazole protons) .
- X-ray Crystallography : Resolves conformational flexibility of the pyrrolidine rings and hydrogen-bonding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C₂₁H₂₃N₅O₄S) .
- Infrared Spectroscopy (IR) : Identifies sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonation step, and what are common sources of variability?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables:
- Catalyst Loading : 0.5–2.0 mol% Cu(I) for triazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation but may promote side reactions .
- Contradiction Analysis : Literature reports conflicting optimal temperatures (0°C vs. room temperature) for sulfonation; kinetic studies suggest lower temperatures reduce hydrolysis but prolong reaction times .
Q. What computational strategies elucidate the compound’s potential biological targets?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to prioritize targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors, leveraging the triazole’s hydrogen-bonding capacity .
- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent to evaluate interactions between the sulfonyl group and hydrophobic enzyme pockets .
- SAR Studies : Compare with analogs (e.g., replacing triazole with tetrazole) to map steric and electronic requirements for activity .
Q. How does pH influence the compound’s stability in aqueous media, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies :
Acidic Conditions (pH 1–3, 37°C): Hydrolysis of the pyrrolidine-2,5-dione ring to form succinimide derivatives .
Basic Conditions (pH 10–12, 50°C): Cleavage of the sulfonyl bridge, yielding 4-(pyrrolidin-1-yl)benzenesulfonic acid and triazole fragments .
- Analytical Monitoring : Use HPLC-PDA at 254 nm with C18 columns (ACN/0.1% formic acid gradient) to track degradation kinetics .
Data Contradiction & Validation
Q. How can conflicting reports on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV-Vis quantification (λ_max ~280 nm) across solvents (e.g., DMSO > MeOH > H₂O). Discrepancies arise from crystallinity differences; amorphous forms show 2–3× higher solubility than crystalline .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solubility trends and guide co-solvent selection .
Structural & Functional Insights
Q. What role does the triazole ring play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : Experimental (shake-flask) vs. computational (XLogP3) values (~2.5 vs. 2.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to identify oxidation hotspots (e.g., triazole N-methyl groups) .
Experimental Design Considerations
Q. What in vitro assays are recommended for preliminary neuroactivity screening?
- Methodological Answer :
- Primary Neuronal Cultures : Measure calcium influx (Fluo-4 AM dye) to assess GABAergic or glutamatergic modulation .
- Patch-Clamp Electrophysiology : Test inhibition of voltage-gated sodium channels (IC₅₀ determination) at 10–100 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
